6-Benzyloxypurine
Overview
Description
6-Benzyloxypurine is a research chemical with the molecular formula C12H10N4O . It has a molecular weight of 226.23 .
Molecular Structure Analysis
The molecular structure of 6-Benzyloxypurine consists of a purine ring attached to a benzyl group via an oxygen atom .Physical And Chemical Properties Analysis
6-Benzyloxypurine is a solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Cytokinin Activities : 6-Benzyloxypurine has been studied for its cytokinin activity, which is essential for plant growth and development. Research indicates that derivatives of 6-benzyloxypurine, such as those with alkyl groups, show varying degrees of cytokinin activity. The cytokinin activity is influenced by the size of the alkyl group, with certain derivatives being more active than 6-benzyloxypurine itself (Wilcox, Selby, & Wain, 1981).
Plant Growth Regulation : Substituted benzyloxypurines, including 6-benzyloxypurine, have been prepared and tested for their cytokinin activity, which is crucial in regulating plant growth. Different substitutions on the benzyloxypurine structure have varying impacts on its activity as a growth regulator (Wilcox, Selby, & Wain, 1978).
Antihypoxic Activity : Studies have explored the connections between derivatives of 6-benzyloxypurine and their antihypoxic activity. These compounds showed varying levels of activity in models of hypoxia, indicating their potential therapeutic value (Zykova, 2014).
Postharvest Fruit Preservation : 6-Benzyloxypurine derivatives have been investigated for their effects on postharvest fruits and vegetables. For instance, 6-Benzylaminopurine, a related compound, has been found to alleviate chilling injury in postharvest cucumber fruits, suggesting potential applications in food preservation and quality maintenance (Chen & Yang, 2013).
Antibacterial Activity : Research on 6-arylpurines, including 6-benzyloxypurine derivatives, has shown that they possess antibacterial activity against Mycobacterium tuberculosis, which could lead to new treatments for tuberculosis and related infections (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Corrosion Inhibition : Studies on spirocyclopropane derivatives, which include compounds related to 6-benzyloxypurine, have demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in materials science and engineering for protecting metals against corrosion (Chafiq et al., 2020).
Transcriptomic Mechanism in Oleaginous Microorganisms : 6-Benzylaminopurine, closely related to 6-benzyloxypurine, has been shown to stimulate lipid and DHA synthesis in oleaginous microorganisms, providing insights into the mechanisms of phytohormone stimulation in lipid production (Yu et al., 2019).
Developmental Toxicity Studies : The impact of 6-Benzylaminopurine, a derivative of 6-benzyloxypurine, on developmental toxicity and behavior alteration in zebrafish has been studied, highlighting its potential environmental and health impacts (Yang, Qiu, Zhao, & Feng, 2021).
Safety And Hazards
6-Benzyloxypurine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, use suitable respiratory protection if ventilation is inadequate, and avoid discharge into drains or watercourses .
properties
IUPAC Name |
6-phenylmethoxy-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-4-9(5-3-1)6-17-12-10-11(14-7-13-10)15-8-16-12/h1-5,7-8H,6H2,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZXGPGVDJDFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357472 | |
Record name | 6-Benzyloxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxypurine | |
CAS RN |
57500-07-9 | |
Record name | 57500-07-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27309 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzyloxypurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Benzyloxypurine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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